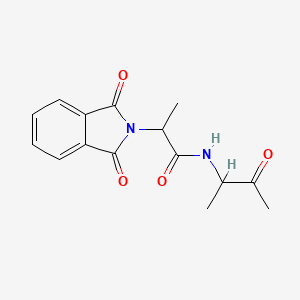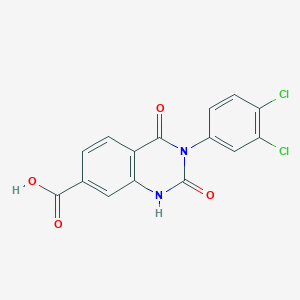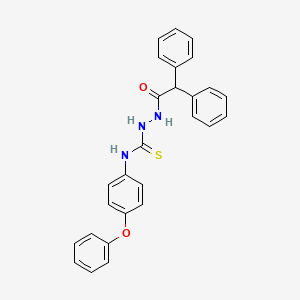
6-Pentyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a pentyl group at the 6-position and amino groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with pentylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups replace the chlorine atoms in cyanuric chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Pentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include triazine oxides, dihydrotriazine derivatives, and various substituted triazines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Pentyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Pentyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a pentyl group.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group at the 6-position.
6,N2-Diaryl-1,3,5-triazine-2,4-diamine: Features diaryl groups at the 6 and N2 positions
Uniqueness
6-Pentyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentyl group enhances its hydrophobicity, influencing its solubility and interaction with biological membranes. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
3283-17-8 |
|---|---|
Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
6-pentyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H15N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2-5H2,1H3,(H4,9,10,11,12,13) |
InChI Key |
PJGTYLODAXOMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10862776.png)

![2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10862795.png)
cyanamide](/img/structure/B10862803.png)
![4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10862807.png)
![N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10862818.png)
![2-(2-Bromophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10862825.png)
![5-(4-Tert-butylphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10862830.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)

![2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862849.png)
![3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one](/img/structure/B10862864.png)
![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)

